molecular formula C6H2Cl4N2O B7734122 3,4,5,6-Tetrachloro-pyridine-2-carboxylic acid amide CAS No. 33019-88-4

3,4,5,6-Tetrachloro-pyridine-2-carboxylic acid amide

Cat. No.: B7734122
CAS No.: 33019-88-4
M. Wt: 259.9 g/mol
InChI Key: FZHRCPIWMOTPKX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5,6-Tetrachloro-pyridine-2-carboxylic acid amide typically involves the chlorination of pyridine derivatives. One common method is the reaction of pyridine-2-carboxylic acid with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective chlorination at the 3, 4, 5, and 6 positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The final product is purified through crystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 3,4,5,6-Tetrachloro-pyridine-2-carboxylic acid amide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

Mechanism of Action

The mechanism of action of 3,4,5,6-Tetrachloro-pyridine-2-carboxylic acid amide involves its interaction with specific molecular targets. The chlorine atoms on the pyridine ring enhance its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways and targets depend on the specific application and the nature of the interaction .

Comparison with Similar Compounds

  • 3,4,5-Trichloro-pyridine-2-carboxylic acid amide
  • 3,6-Dichloro-pyridine-2-carboxylic acid amide
  • 2,3,5,6-Tetrachloro-4-pyridinecarboxylic acid

Comparison: 3,4,5,6-Tetrachloro-pyridine-2-carboxylic acid amide is unique due to the presence of four chlorine atoms, which significantly enhances its reactivity compared to its less chlorinated counterparts. This increased reactivity makes it a valuable intermediate in various chemical syntheses and industrial applications .

Properties

IUPAC Name

3,4,5,6-tetrachloropyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl4N2O/c7-1-2(8)4(6(11)13)12-5(10)3(1)9/h(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHRCPIWMOTPKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NC(=C1Cl)Cl)C(=O)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33019-88-4
Record name 3,4,5,6-TETRACHLORO-PYRIDINE-2-CARBOXYLIC ACID AMIDE
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